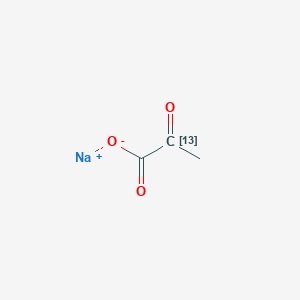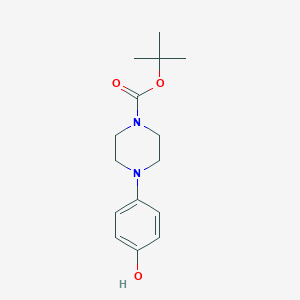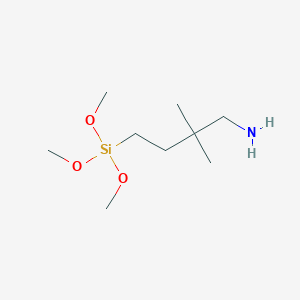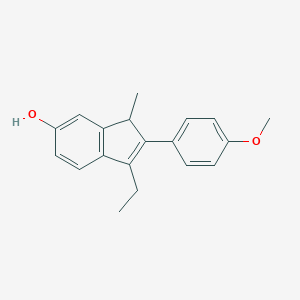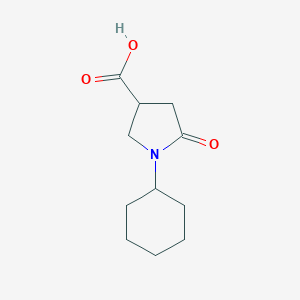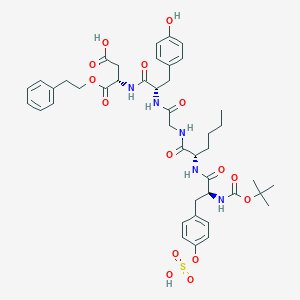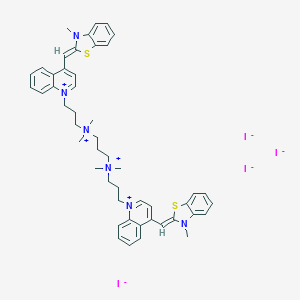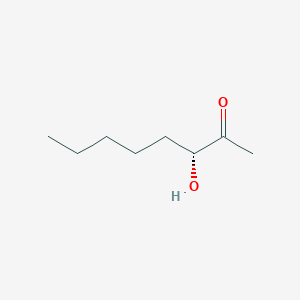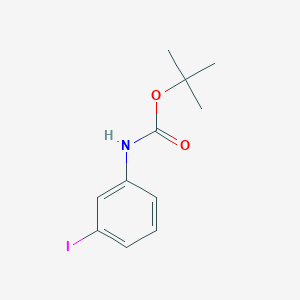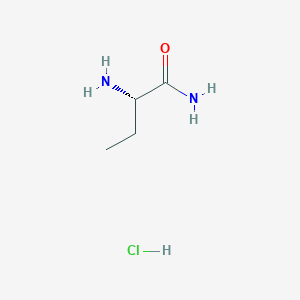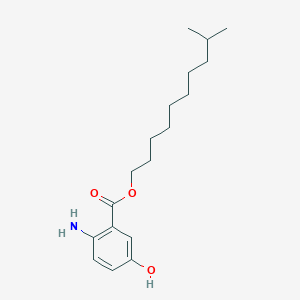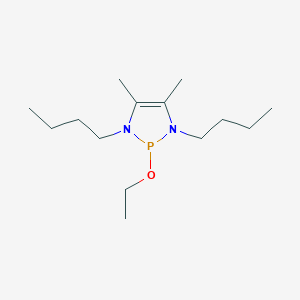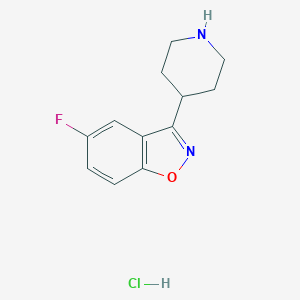![molecular formula C5H7N3O B119340 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol CAS No. 153851-51-5](/img/structure/B119340.png)
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol, also known as DHPAT, is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it an attractive candidate for the development of new drugs.
Applications De Recherche Scientifique
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been the subject of numerous studies due to its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antimicrobial, and antiviral properties. 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. For example, 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Effets Biochimiques Et Physiologiques
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. In addition, 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol has been shown to have anxiolytic and sedative effects, which may make it useful in the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol in lab experiments is its unique structure, which makes it an attractive candidate for the development of new drugs. However, there are also some limitations to using 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol in lab experiments. For example, it can be difficult to synthesize in large quantities, and its purity can be difficult to control. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol. One area of interest is the development of new drugs based on its structure. Researchers are also interested in studying its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. Its unique structure and potential therapeutic properties make it an attractive candidate for the development of new drugs. While there are still many unanswered questions about its mechanism of action and limitations in lab experiments, the future looks promising for further research on 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol.
Méthodes De Synthèse
There are several methods for synthesizing 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol, but the most common one involves the reaction of 2-aminopyridine with ethyl glyoxalate in the presence of a base catalyst. This reaction leads to the formation of an intermediate compound, which is then cyclized to produce 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol. The purity of the final product can be improved by recrystallization or chromatography.
Propriétés
Numéro CAS |
153851-51-5 |
|---|---|
Nom du produit |
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol |
Formule moléculaire |
C5H7N3O |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol |
InChI |
InChI=1S/C5H7N3O/c9-4-1-2-8-5(4)6-3-7-8/h3-4,9H,1-2H2 |
Clé InChI |
DBSHTRPXNPDQQU-UHFFFAOYSA-N |
SMILES |
C1CN2C(=NC=N2)C1O |
SMILES canonique |
C1CN2C(=NC=N2)C1O |
Synonymes |
5H-Pyrrolo[1,2-b][1,2,4]triazol-7-ol,6,7-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



